![molecular formula C16H18ClN3OS B2472632 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide CAS No. 361168-57-2](/img/structure/B2472632.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

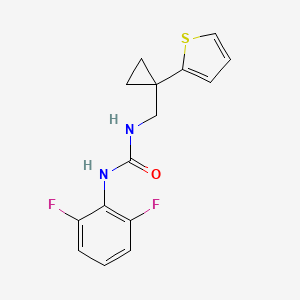

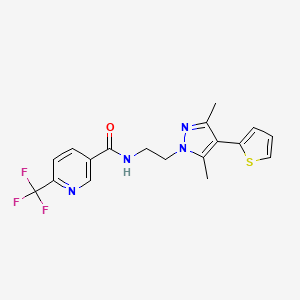

The compound is a benzamide derivative with a thieno[3,4-c]pyrazole moiety. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. Thieno[3,4-c]pyrazoles are heterocyclic compounds containing a thiophene and a pyrazole ring fused together .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and thieno[3,4-c]pyrazole groups. For example, the amide group in benzamides can participate in various reactions such as hydrolysis, reduction, and condensation .Wissenschaftliche Forschungsanwendungen

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those with tert-butyl groups, have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. These compounds are investigated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting their potential application as herbicides. The structure-activity relationship analysis indicates that the inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).

Antifungal and Antimycobacterial Activities

Substituted pyrazinecarboxamides, including those with tert-butyl groups, have been synthesized and shown to exhibit significant antifungal and antimycobacterial activities. These activities are evaluated against various strains, including Mycobacterium tuberculosis and Trichophyton mentagrophytes, highlighting their potential as pharmaceutical agents (Doležal et al., 2006).

Antitumor Activity

Novel compounds, such as 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products and containing tert-butyl groups, have been synthesized and investigated for their antitumor activity. These compounds exhibit promising in vitro anti-cancer activity against a panel of cell lines, suggesting their potential for development into therapeutic agents (Maftei et al., 2016).

Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have been designed and synthesized, demonstrating good insecticidal activities against agricultural pests. These findings indicate the potential for developing environmentally friendly pest control agents (Wang et al., 2011).

Conducting Metallopolymer Development

Research into the electropolymerization of ruthenium(II) bis(pyrazolyl)pyridine complexes, potentially including those with tert-butyl substituents, has led to the formation of novel conducting metallopolymers. These materials, which consist of ruthenium(II) complex fragments linked via electrochemically coupled pendant groups, show promise for applications in electronic and photonic devices (Zhu & Holliday, 2010).

Eigenschaften

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-16(2,3)20-14(11-8-22-9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCRLONJSZDIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Benzylamino)methyl]oxolan-3-ol](/img/structure/B2472554.png)

![2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2472556.png)

![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)

![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)